4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is a versatile compound used in various scientific research applications. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s unique structure makes it suitable for a range of chemical reactions and applications in drug synthesis and catalysis.
Preparation Methods
The synthesis of 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the acetylation of 1-tosylpyrrolidine-2-carboxylic acid using acetic anhydride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and tosyl groups play a crucial role in its reactivity and binding affinity. The pyrrolidine ring’s stereochemistry also influences its biological activity by affecting the binding mode to enantioselective proteins .
Comparison with Similar Compounds
4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
- 4-Hydroxy-1-tosylpyrrolidine-2-carboxylic acid
- 4-Fluoro-1-tosylpyrrolidine-2-carboxylic acid
- 4-Methyl-1-tosylpyrrolidine-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of acetoxy and tosyl groups in this compound distinguishes it from its analogs and contributes to its specific applications and properties .
Properties
IUPAC Name |
4-acetyloxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)15-8-11(21-10(2)16)7-13(15)14(17)18/h3-6,11,13H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOOMCCKQCQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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